Lipophilicity (XLogP3) Comparison Against the 4-Acetylphenyl Analog
The target compound exhibits a calculated XLogP3 of 3.1, which is 0.4 units lower than the 4-acetylphenyl analog (XLogP3 ≈ 3.5). The lower lipophilicity of the 4-methoxyphenyl derivative predicts reduced non-specific protein binding and a potentially improved aqueous solubility profile relative to the acetylphenyl variant [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: XLogP3 ≈ 3.5 |
| Quantified Difference | Δ = 0.4 (lower for target) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.4 log unit reduction in XLogP3 can translate to a measurable decrease in hydrophobic-driven off-target binding and improved solubility, which is critical when selecting compounds for cellular screening or in vivo tolerability studies.
- [1] PubChem. N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. Compound Summary. CID 49674725. View Source
- [2] PubChem. N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. Compound Summary. CID 49674726. View Source
